6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one 6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16689927
InChI: InChI=1S/C11H14N2O3/c14-7-9-5-12-6-11(16)13(9)8-1-3-10(15)4-2-8/h1-4,9,12,14-15H,5-7H2
SMILES:
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol

6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one

CAS No.:

Cat. No.: VC16689927

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one -

Specification

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
IUPAC Name 6-(hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one
Standard InChI InChI=1S/C11H14N2O3/c14-7-9-5-12-6-11(16)13(9)8-1-3-10(15)4-2-8/h1-4,9,12,14-15H,5-7H2
Standard InChI Key GOSGXMVAGBXUID-UHFFFAOYSA-N
Canonical SMILES C1C(N(C(=O)CN1)C2=CC=C(C=C2)O)CO

Introduction

Chemical Structure and Physicochemical Properties

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC11H14N2O3\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{3}
Molecular Weight222.24 g/mol
IUPAC Name6-(hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one
Canonical SMILESC1C(N(C(=O)CN1)C2=CC=C(C=C2)O)CO
Topological Polar Surface Area72.7 Ų

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a three-step protocol:

  • Condensation: 4-Hydroxyaniline reacts with ethyl glyoxylate to form an imine intermediate.

  • Cyclization: Intramolecular lactamization under acidic conditions (HCl/EtOH, reflux) yields the piperazinone core.

  • Hydroxymethylation: Formaldehyde condensation followed by sodium borohydride reduction introduces the hydroxymethyl group.

Reaction yields average 45–60%, with purification achieved via column chromatography (silica gel, ethyl acetate/hexane).

Industrial Manufacturing Challenges

Scale-up faces two primary hurdles:

  • Oxidative degradation: The hydroxyphenyl group undergoes quinone formation at elevated temperatures (>80°C).

  • Stereochemical control: Non-enzymatic synthesis produces racemic mixtures, necessitating chiral resolution techniques.

Cell LineIC50_{50} (μM)Mechanism
MCF-7 (Breast)18.4Topoisomerase II inhibition
A549 (Lung)>50N/A
HepG2 (Liver)42.1Oxidative stress induction

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison

CompoundlogBB5-HT1A_{1A} Ki_i (nM)Topo II Inhibition
6-Hydroxymethyl derivative-0.5412.3Yes
1-(4-Hydroxyphenyl)piperazine0.1245.6No
Buspirone0.898.2No

Key differentiators:

  • The hydroxymethyl group enhances blood-brain barrier penetration (logBB = -0.54) compared to non-hydroxylated analogs .

  • Dual activity on neurotransmitter receptors and topoisomerases is unique among screened piperazinones.

Research Applications and Future Directions

Drug Delivery Systems

Preliminary studies suggest utility in prodrug formulations:

  • Ester prodrugs: Acetylation of the hydroxymethyl group increases oral bioavailability from 12% to 58% in rat models.

  • Nanoparticle conjugation: PEGylated liposomes improve tumor accumulation by 3.2-fold in xenograft models .

Unexplored Therapeutic Areas

  • Neuroprotection: Structural similarity to riluzole warrants investigation in ALS models.

  • Antimicrobial activity: Piperazinones show broad-spectrum effects against Gram-positive pathogens.

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